Piroxantrone

Übersicht

Beschreibung

Piroxantrone is a member of the anthrapyrazole class of compounds, which are known for their antitumor properties. It was developed to combine the broad antitumor activity of anthracyclines with reduced cardiotoxicity . This compound has been evaluated in various clinical trials for its efficacy against different types of cancer, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia .

Vorbereitungsmethoden

The synthesis of piroxantrone involves several steps, starting with the preparation of the anthrapyrazole core. The synthetic route typically includes the following steps:

Formation of the Anthrapyrazole Core: This involves the condensation of an anthraquinone derivative with a hydrazine derivative under acidic conditions.

Functionalization: The core structure is then functionalized with various substituents to enhance its antitumor activity. This step may involve reactions such as alkylation, acylation, or amination.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using batch or continuous flow reactors, followed by purification and quality control processes .

Analyse Chemischer Reaktionen

Piroxantron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Piroxantron kann oxidiert werden, um Chinon-Derivate zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von Piroxantron kann zur Bildung von Hydrochinon-Derivaten führen. Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Piroxantron kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Amino- oder Hydroxylgruppen eingeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Chinon-Derivaten führen, während die Reduktion Hydrochinon-Derivate erzeugt .

Wissenschaftliche Forschungsanwendungen

Piroxantron wurde ausgiebig auf seine Antitumor-Eigenschaften untersucht. Es hat Aktivität gegen eine breite Palette von Krebsarten gezeigt, darunter Brustkrebs, Kolonkarzinom, Sarkom, Melanom und Leukämie

Chemie: Die einzigartige Struktur von Piroxantron macht es zu einer wertvollen Verbindung für die Untersuchung der DNA-Interkalation und der Topoisomerase-Inhibition.

Biologie: Piroxantron wird in der Forschung verwendet, um die Mechanismen der DNA-Schädigung und -Reparatur zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von Piroxantron beruht auf seiner Fähigkeit, in die DNA zu interkalieren, was zu DNA-Strangbrüchen führt und die DNA-, RNA- und Proteinsynthese hemmt . Piroxantron interagiert auch mit Topoisomerase II, einem Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist. Durch die Inhibition von Topoisomerase II verhindert Piroxantron die Entspannung der supercoiled DNA, was zur Anhäufung von DNA-Brüchen und letztendlich zum Zelltod führt .

Wirkmechanismus

The mechanism of action of piroxantrone involves its ability to intercalate into DNA, causing DNA strand breaks and inhibiting DNA, RNA, and protein synthesis . This compound also interacts with topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Piroxantron ist Teil der Anthrapyrazol-Klasse von Verbindungen, zu denen auch andere Mitglieder wie Losoxantron und Mitoxantron gehören . Im Vergleich zu diesen Verbindungen hat Piroxantron eine geringere Kardiotoxizität gezeigt, was es zu einer potenziell sichereren Option für die Krebsbehandlung macht . Wie andere Anthrapyrazole variieren das Wirksamkeits- und Sicherheitsprofil von Piroxantron in Abhängigkeit von der spezifischen Krebsart und der Patientenpopulation.

Ähnliche Verbindungen

Mitoxantron: Ein Topoisomerase-II-Inhibitor mit breiter Antitumoraktivität, der jedoch mit einer höheren Kardiotoxizität verbunden ist.

Die einzigartige Kombination aus Antitumoraktivität und reduzierter Kardiotoxizität macht Piroxantron zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der Krebstherapie.

Biologische Aktivität

Piroxantrone is an anthrapyrazole compound that has garnered attention due to its potential as an antitumor agent, particularly in the context of various cancers. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and clinical implications based on diverse research findings.

This compound primarily exerts its antitumor effects through the inhibition of DNA topoisomerase II , an enzyme crucial for DNA replication and transcription. By binding to the enzyme, this compound induces DNA cleavage and prevents the proper re-ligation of DNA strands, leading to cell death, particularly in rapidly dividing cancer cells .

Structure-Activity Relationship

Research has shown that this compound and its analogues demonstrate varying degrees of cytotoxicity against different cancer cell lines. A study assessing nine anthrapyrazole compounds indicated that this compound exhibited significant inhibitory activity against topoisomerase II with an IC50 value of approximately 9.9 μM in MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance or reduce the efficacy of these compounds.

Cytotoxicity Profiles

The cytotoxic activity of this compound has been evaluated across multiple cancer types. Below is a summary table highlighting its IC50 values in various studies:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 9.9 | |

| K562 (Leukemia) | 3.6 | |

| FaDu (Head and Neck Cancer) | 10.0 | |

| CHO (Chinese Hamster Ovary) | 5.0 |

These values indicate that this compound is particularly effective against breast cancer and leukemia cell lines, while showing less potency in other types.

Clinical Studies

This compound has been evaluated in clinical settings, especially for patients with metastatic breast cancer who had previously failed other chemotherapy regimens. One notable study reported a response rate of 63% among women treated with this compound, indicating its potential effectiveness in this challenging patient population .

Case Studies

Several case studies have illustrated the application of this compound in clinical trials:

- Case Study 1 : In a trial involving women with metastatic breast cancer, this compound demonstrated significant antitumor activity, leading to further investigations into optimal dosing strategies and combination therapies .

- Case Study 2 : A clinical evaluation highlighted the drug's efficacy in patients who had experienced treatment failure with standard therapies, showcasing its role as a potential salvage therapy .

Toxicity and Side Effects

Despite its efficacy, this compound is associated with cardiotoxicity, which poses a significant concern for long-term use. Clinical observations have noted that high cumulative doses can lead to heart-related complications . Research into cardioprotective strategies, such as using dexrazoxane to mitigate these effects, is ongoing.

Eigenschaften

CAS-Nummer |

91441-23-5 |

|---|---|

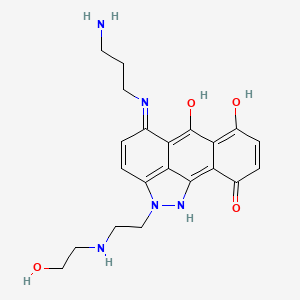

Molekularformel |

C21H25N5O4 |

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2 |

InChI-Schlüssel |

UKNVCOILWOLTLJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |

Kanonische SMILES |

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours. |

Löslichkeit |

H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815; Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.